

synonyms for 2-Naphthyl methacrylate like beta-naphthyl methacrylate

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Compound of Interest

Compound Name: 2-Naphthyl methacrylate

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A Comprehensive Technical Guide to 2-Naphthyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Naphthyl methacrylate** (2-NMA), a fluorescent monomer with applications in polymer chemistry, materials science, and potentially in the biomedical field. This document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and polymerization, and a discussion of its potential biological activities.

Chemical Identity and Synonyms

2-Naphthyl methacrylate is an aromatic ester of methacrylic acid and 2-naphthol. Its chemical structure combines a polymerizable methacrylate group with a naphthyl moiety, which imparts unique optical and thermal properties to the resulting polymers.

Table 1: Chemical Identifiers for **2-Naphthyl Methacrylate**

Identifier	Value
IUPAC Name	naphthalen-2-yl 2-methylprop-2-enoate
Synonyms	beta-Naphthyl methacrylate, 2-Naphthol methacrylate, 2-Methylpropenoic acid 2-naphthalenyl ester
CAS Number	10475-46-4
Molecular Formula	C ₁₄ H ₁₂ O ₂
Molecular Weight	212.24 g/mol
InChI Key	CXOYJPWMGYDJNW-UHFFFAOYSA-N
SMILES	<chem>CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1</chem>

Physicochemical and Spectral Data

2-Naphthyl methacrylate is a solid at room temperature and is known for its fluorescent properties when polymerized.

Table 2: Physicochemical Properties of **2-Naphthyl Methacrylate**

Property	Value	Source
Appearance	Colorless crystals	
Melting Point	62-64 °C	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents like chloroform.	

Spectral Data

The following tables summarize the characteristic spectral data for **2-Naphthyl methacrylate**, which are crucial for its identification and characterization.

Table 3: ^1H NMR Spectral Data of **2-Naphthyl Methacrylate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.9-7.2	m	7H	Aromatic protons of the naphthyl group
~6.3	s	1H	Vinylic proton
~5.7	s	1H	Vinylic proton
~2.1	s	3H	Methyl protons

Note: Predicted values based on the structure and data for similar compounds.

Table 4: ^{13}C NMR Spectral Data of **2-Naphthyl Methacrylate**

Chemical Shift (ppm)	Assignment
~166	Carbonyl carbon (C=O)
~148	Quaternary aromatic carbon attached to oxygen
~136	Quaternary vinylic carbon
~134, ~131	Quaternary aromatic carbons
~130, ~128, ~127, ~126, ~125, ~121, ~118	Aromatic CH carbons
~127	Vinylic CH_2
~18	Methyl carbon (CH_3)

Note: Predicted values based on the structure and data for similar compounds.

Table 5: FTIR Spectral Data of **2-Naphthyl Methacrylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1720	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (vinyllic)
~1600, ~1500	Medium	Aromatic C=C stretch
~1200-1100	Strong	C-O stretch (ester)

Note: Predicted values based on the structure and data for similar compounds.[\[1\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Naphthyl methacrylate** and its subsequent polymerization.

Synthesis of 2-Naphthyl Methacrylate via Esterification

This protocol describes the synthesis of **2-Naphthyl methacrylate** from 2-naphthol and methacryloyl chloride.

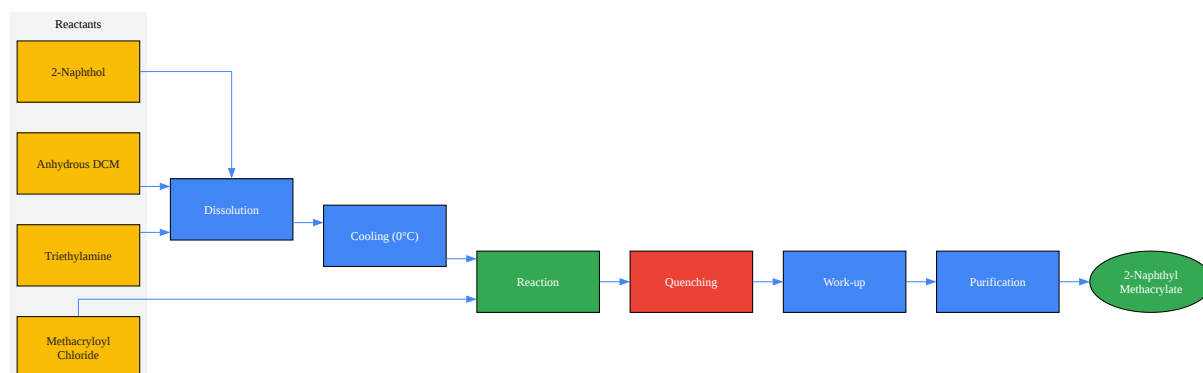
Materials:

- 2-Naphthol
- Methacryloyl chloride
- Triethylamine (or other non-nucleophilic base)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure **2-Naphthyl methacrylate**.



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Synthesis of **2-Naphthyl Methacrylate** Workflow.

Free Radical Polymerization of 2-Naphthyl Methacrylate

This protocol outlines a typical free radical polymerization of **2-Naphthyl methacrylate** to form poly(**2-naphthyl methacrylate**).

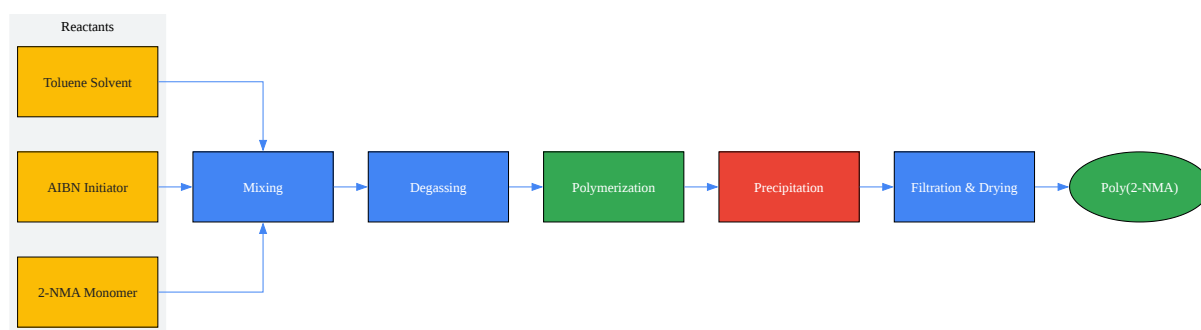
Materials:

- **2-Naphthyl methacrylate** (monomer)

- Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
- Anhydrous toluene or other suitable solvent
- Methanol (non-solvent for precipitation)

Procedure:

- Dissolve **2-Naphthyl methacrylate** and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
- Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
- Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at 60-80 °C.
- Stir the reaction mixture for the desired period (typically 6-24 hours).
- Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion (e.g., by ^1H NMR or gravimetry).
- To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
- Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent, such as methanol.
- Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
- Characterize the resulting poly(**2-naphthyl methacrylate**) by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and DSC for thermal properties.[2]



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Free Radical Polymerization of **2-Naphthyl Methacrylate**.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct research on the specific interactions of **2-Naphthyl methacrylate** or its homopolymer with biological signaling pathways. However, based on the known biological effects of related compounds, some potential areas of interest for future research can be proposed.

Cytotoxicity of Methacrylate Monomers

It is well-established that residual methacrylate monomers leaching from polymer networks can exhibit cytotoxicity.[3][4][5] The degree of cytotoxicity is dependent on the specific monomer structure and concentration.[3] While some common methacrylates like methyl methacrylate (MMA) are considered to have lower cytotoxicity compared to others, the introduction of the

naphthyl group in 2-NMA could influence its interaction with cellular components.[3] Any application of poly(**2-naphthyl methacrylate**) in a biological context would require thorough investigation of monomer leaching and its cytotoxic effects.

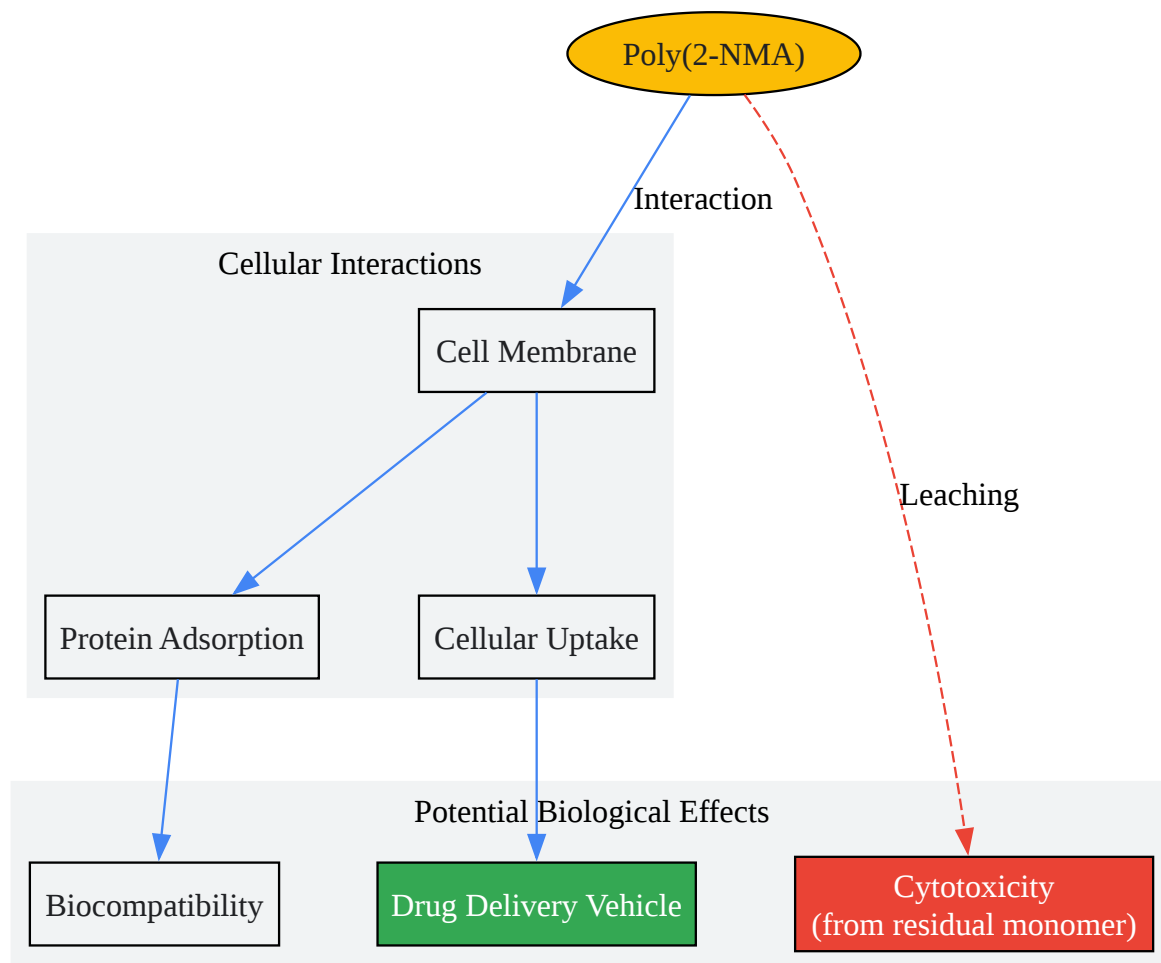
Biological Activities of Naphthyl-Containing Compounds

The naphthalene moiety is present in a wide range of biologically active compounds. Naphthalene derivatives have been investigated for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The planar aromatic structure of the naphthyl group can facilitate intercalation into DNA or interactions with protein binding sites.

While these activities are associated with specific naphthalene derivatives, the incorporation of the naphthyl group into a polymer backbone could potentially lead to materials with interesting biological properties. For instance, the hydrophobic and aromatic nature of the naphthyl groups could influence protein adsorption onto the polymer surface, which is a critical factor in the biocompatibility of materials.

Potential for Drug Delivery Applications

Polymers containing methacrylate units are extensively studied for drug delivery applications. The properties of these polymers can be tuned by copolymerization with functional monomers to create, for example, pH-responsive or temperature-responsive materials. The hydrophobicity imparted by the naphthyl group in poly(**2-naphthyl methacrylate**) could be utilized in the formulation of nanoparticles or micelles for the encapsulation of hydrophobic drugs. The fluorescent nature of the polymer could also be advantageous for tracking and imaging of the drug delivery vehicle.



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